LPDE4/HPDE4 Selectivity Ratio Exceeding 100: An Explicit Patent‑Claimed Threshold
The Chiesi patents explicitly claim compounds that achieve an HPDE4/LPDE4 IC₅₀ ratio greater than 100, with exemplified members reaching 1319‑fold selectivity [1][2]. The target compound, bearing the 4-chloro-3-methylphenyl motif, falls within the preferred structural scope of these patents, distinguishing it from unsubstituted or mono‑substituted analogs that do not achieve the claimed selectivity window.
| Evidence Dimension | HPDE4/LPDE4 IC₅₀ selectivity ratio |
|---|---|
| Target Compound Data | Representative patent compound: 1319‑fold selective for LPDE4 over HPDE4 |
| Comparator Or Baseline | First‑generation PDE4 inhibitors (rolipram, piclamilast): selectivity ratio <5 |
| Quantified Difference | ≥1319‑fold (patent example) vs. <5‑fold (comparator baseline) |
| Conditions | LPDE4 assay: inhibition of cAMP disappearance; HPDE4 assay: inhibition of [³H]rolipram binding |
Why This Matters
High LPDE4 selectivity is directly linked to reduced emetic and gastric side‑effects, making compounds in this selectivity class more translatable for inhaled respiratory therapeutics than less selective analogs.
- [1] Chiesi Farmaceutici S.p.A. (2015). Derivatives of 1-phenyl-2-pyridinyl alkyl alcohols as phosphodiesterase inhibitors. U.S. Patent No. 9,102,619. https://patents.justia.com/patent/9102619 View Source
- [2] Chiesi Farmaceutici S.p.A. (2014). 1-Phenyl-2-pyridinyl alkyl alcohol compounds as phosphodiesterase inhibitors. U.S. Patent No. 8,440,834. https://patents.justia.com/patent/8440834 View Source
